molecular formula C12H18N2O7S B12770387 n4-beta-d-Glucosylsulfanilamide CAS No. 53274-53-6

n4-beta-d-Glucosylsulfanilamide

Cat. No.: B12770387
CAS No.: 53274-53-6
M. Wt: 334.35 g/mol
InChI Key: RMCYKIOWPVOBJX-RMPHRYRLSA-N
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Description

Historical Trajectory of N4-beta-D-Glucosylsulfanilamide Synthesis and Structural Determination

The initial synthesis of this compound was reported in 1938 by Kuhn and Birkofer. drugfuture.com This pioneering work laid the groundwork for further investigation into the chemical space of sulfonamide glycosides. Subsequent preparations were also documented by Bognár and Nánási in 1953. drugfuture.com

The definitive structural confirmation of the compound was achieved by Braun and his colleagues in 1942. drugfuture.com Their research established the precise connectivity and stereochemistry of the glucose unit to the sulfanilamide (B372717) core, a crucial step for understanding its chemical nature.

The physical and chemical properties of this compound and its derivatives have been characterized, providing a foundational dataset for this class of compounds.

Table 1: Physicochemical Properties of this compound and its Derivatives

Property This compound 2,3,4,6-Tetraacetate Derivative N,N',2,3,4,6-Hexaacetate Derivative
Molecular Formula C12H18N2O7S C20H26N2O11S C24H30N2O13S
Molecular Weight 334.35 g/mol 502.49 g/mol 586.57 g/mol
Appearance Fine needles from aqueous ethanol Crystals from ethanol Crystals from ethanol
Melting Point 204°C 204°C 115°C
Optical Rotation [α]D22 -117° (c = 0.9 in pyridine) -81° (pyridine) Not Reported
-128° (c = 0.9 in water)

Data sourced from literature. drugfuture.com

Contemporary Academic Relevance within Glycoconjugate Chemistry and Biological Sciences

While this compound itself is not the subject of extensive, specific contemporary research, the broader class of sulfanilamide glycosides and related glycoconjugates continues to be of significant interest in academic research. The general field of glycobiology is an active area of research for understanding cellular processes and for the development of therapeutics. neb.com

Modern synthetic methodologies, such as palladium-catalyzed stereospecific N-glycosylation, have been developed to create a diverse range of β-N-glycosyl sulfonamides with high efficiency and selectivity. These advanced techniques facilitate the construction of complex glycosidic linkages that are crucial for exploring their biological potential.

The rationale behind the synthesis of such glycoconjugates often involves the aim of improving the pharmacological profiles of parent sulfonamides. Glycosylation can influence properties such as solubility and target recognition. Research in this area explores how the addition of sugar moieties to bioactive scaffolds can lead to novel therapeutic agents, including enzyme inhibitors and antibacterial compounds. For instance, various N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, demonstrating that the aminomethyl-β-d-glucopyranoside scaffold can act as a mimic for α-glucosidase substrates. nih.gov

Although direct and recent studies focusing solely on the biological activities of this compound are not prominent in the current academic landscape, its historical context as an early antibacterial sulfonamide derivative provides a foundation for the ongoing exploration of more complex glycoconjugates in medicinal chemistry. The compound is occasionally referenced in broader studies and patents related to sulfonamides and their derivatives. google.comgoogle.comgoogleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53274-53-6

Molecular Formula

C12H18N2O7S

Molecular Weight

334.35 g/mol

IUPAC Name

4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C12H18N2O7S/c13-22(19,20)7-3-1-6(2-4-7)14-12-11(18)10(17)9(16)8(5-15)21-12/h1-4,8-12,14-18H,5H2,(H2,13,19,20)/t8-,9-,10+,11-,12-/m1/s1

InChI Key

RMCYKIOWPVOBJX-RMPHRYRLSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations of N4 Beta D Glucosylsulfanilamide

Elaboration of Synthetic Routes for N-Glycosylsulfonamides

A common method for preparing N-glycosylsulfonamides involves the sulfonylation of glycosylamines. researchgate.net This process typically begins with the reduction of per-O-acetylated β-D-glycosyl azides to their corresponding glycosylamines. researchgate.net These intermediate glycosylamines are often unstable and prone to anomerization, which can lead to a mixture of α and β anomers, making stereocontrol difficult. nih.gov To circumvent this, the freshly prepared glycosylamine is immediately treated with a sulfonyl chloride, such as 2,4-dinitrobenzenesulfonyl chloride, in the presence of a base like pyridine (B92270) to form the desired N-glycosylsulfonamide. nih.gov

An innovative strategy involves the use of N-glycosyl-2,4-dinitrobenzenesulfonamides as intermediates for the synthesis of β-glycosyl amides. nih.gov These dinitrobenzenesulfonamide intermediates are synthesized by reducing benzoyl-protected β-glycosyl azides and subsequently sulfonating the resulting amines with 2,4-dinitrobenzenesulfonyl chloride. nih.govnih.gov The N-glycosyl-2,4-dinitrobenzenesulfonamides can then be treated with thioacetic acid and cesium carbonate to yield β-glycosyl amides with high stereoselectivity. nih.govnih.gov This method is advantageous as it avoids the direct use of unstable glycosylamines in the amide bond formation step. nih.gov

Achieving stereochemical control at the anomeric center is a paramount challenge in N-glycosylsulfonamide synthesis. unipv.it The inherent instability of glycosylamine intermediates often leads to mutarotation and the formation of anomeric mixtures. nih.gov To address this, several strategies have been developed. The use of N-glycosyl dinitrobenzenesulfonamide intermediates, as mentioned previously, allows for the conversion to glycosyl amides with high stereoselectivity. nih.govnih.gov Palladium-catalyzed N-glycosylation of sulfonamides has also emerged as a powerful method, providing densely functionalized β-N-glycosyl sulfonamides with excellent regio- and stereoselectivity. researchgate.netnih.govrsc.org Furthermore, self-promoted glycosylation using trichloroacetimidate (B1259523) donors has been shown to stereoselectively form β-N-glucosides. rsc.org The choice of protecting groups also plays a crucial role; for example, benzoyl groups are less prone to migration than acetyl groups, offering better stereocontrol. nih.gov

Strategic Derivatization and Analog Synthesis of N4-beta-D-Glucosylsulfanilamide for Research Applications

The modification of the this compound scaffold is essential for structure-activity relationship studies and the development of new therapeutic agents.

Peracylation, typically per-O-acetylation, is a common modification in the synthesis and derivatization of N-glycosylsulfonamides. researchgate.netnih.gov This involves protecting the hydroxyl groups of the sugar moiety with acetyl groups. While this enhances solubility in organic solvents and facilitates purification, the acetyl groups can be sensitive to certain reaction conditions. nih.gov For instance, attempts to synthesize per-O-acetylated-β-glycosyl-2,4-dinitrobenezenesulfonamides resulted in low yields, suggesting the sensitivity of the acetyl groups. nih.gov As an alternative, benzoyl protecting groups have been used, which are more robust and less prone to migration, leading to improved yields in subsequent reactions. nih.govtandfonline.com These peracylated derivatives serve as important intermediates for further chemical transformations.

Below is a table summarizing the synthesis of N-2,4-Dinitrobenzenesulfonamide from Glycosyl Azides via Glycosylamines.

EntryStarting MaterialProductYield (%)
1Per-O-acetylated β-D-glucosyl azidePer-O-acetylated-β-D-glucosyl-2,4-dinitrobenezenesulfonamide30
2Per-O-acetylated β-D-galactosyl azidePer-O-acetylated-β-D-galactosyl-2,4-dinitrobenezenesulfonamide24
3Per-O-benzoylated β-D-glucosyl azidePer-O-benzoylated-β-D-glucosyl-2,4-dinitrobenezenesulfonamide44
4Per-O-benzoylated β-D-galactosyl azidePer-O-benzoylated-β-D-galactosyl-2,4-dinitrobenezenesulfonamide48

Data sourced from Gaitonde, V., & Sucheck, S. J. (2012). Synthesis of β-Glycosyl Amides from N-Glycosyl Dinitrobenzenesulfonamides. Journal of Carbohydrate Chemistry, 31(4-6), 353-370. nih.govnih.gov

This table illustrates the impact of protecting groups on the yield of the sulfonamide product.

The following table outlines the conversion of β-Glycosylsulfonamides to β-Glycosyl Amides.

EntryStarting SulfonamideProductYield (%)
1Per-O-benzoylated-β-D-glucosyl-2,4-dinitrobenezenesulfonamidePer-O-benzoylated-β-D-glucosyl amide81
2Per-O-benzoylated-β-D-galactosyl-2,4-dinitrobenezenesulfonamidePer-O-benzoylated-β-D-galactosyl amide78
3Per-O-benzoylated-β-D-mannosyl-2,4-dinitrobenezenesulfonamidePer-O-benzoylated-β-D-mannosyl amide71
4Per-O-benzoylated-β-D-arabinosyl-2,4-dinitrobenezenesulfonamidePer-O-benzoylated-β-D-arabinosyl amide67
5Per-O-benzoylated-β-D-maltosyl-2,4-dinitrobenezenesulfonamidePer-O-benzoylated-β-D-maltosyl amide75

Data sourced from Gaitonde, V., & Sucheck, S. J. (2012). Synthesis of β-Glycosyl Amides from N-Glycosyl Dinitrobenzenesulfonamides. Journal of Carbohydrate Chemistry, 31(4-6), 353-370. nih.govnih.gov

This table demonstrates the high yields and broad applicability of this conversion method across different sugar moieties.

Iii. Rigorous Structural Characterization and Conformational Analysis of N4 Beta D Glucosylsulfanilamide

Advanced Spectroscopic and Diffraction-Based Structural Elucidation Techniques

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique for determining the molecular weight of N4-beta-D-glucosylsulfanilamide with high accuracy. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, confirming its chemical formula. nih.gov Tandem mass spectrometry (MS/MS) is employed to fragment the molecule in the gas phase, yielding characteristic fragmentation patterns that help to elucidate the connectivity of the glucosyl and sulfanilamide (B372717) moieties. nih.govmdpi.com This is particularly useful for confirming the N-glycosidic linkage between the glucose and sulfanilamide parts of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for detailing the molecular structure in solution.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom, including the anomeric proton of the glucose ring, which is crucial for determining the β-configuration of the glycosidic bond. nih.gov The coupling constants between adjacent protons (J-coupling) help to define the relative stereochemistry of the substituents on the glucose ring. researchgate.net

¹³C NMR: Carbon NMR complements the proton data by providing a signal for each unique carbon atom, confirming the carbon skeleton of both the glucose and sulfanilamide components.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons within the molecule, definitively linking the glucosyl and sulfanilamide units.

X-ray Crystallography: When a suitable single crystal of this compound can be grown, X-ray diffraction provides the most precise and unambiguous three-dimensional structure in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the preferred conformation in the crystalline environment. nih.gov The solid-state structure is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in the molecule. jchemrev.com Characteristic absorption bands for N-H, S=O, C-O, and aromatic C-H bonds can be identified, confirming the presence of the key functional moieties within this compound. Changes in vibrational frequencies can also provide insights into hydrogen bonding interactions. jchemrev.com

Interactive Data Table: Key Spectroscopic and Diffraction Data for Structural Elucidation
Technique Information Provided Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition. nih.govConfirms the chemical formula.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns. nih.govElucidates the connectivity between the glucose and sulfanilamide moieties.
¹H NMR Spectroscopy Chemical shifts and coupling constants of protons. researchgate.netDetermines the anomeric configuration (β) and relative stereochemistry of the glucose ring.
¹³C NMR Spectroscopy Chemical shifts of carbon atoms.Confirms the carbon framework of the entire molecule.
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons.Establishes the definitive covalent linkage between the sugar and the aglycone.
X-ray Crystallography Precise 3D coordinates of atoms in the solid state. nih.govProvides accurate bond lengths, bond angles, and reveals intermolecular interactions.
Infrared (IR) & Raman Spectroscopy Vibrational frequencies of functional groups. jchemrev.comConfirms the presence of key functional groups and provides information on hydrogen bonding. jchemrev.com

Detailed Conformational Investigations of the Glucosylsulfanilamide Moiety

The flexibility of the N-glycosidic bond and the pyranose ring allows this compound to adopt various conformations, which can significantly influence its properties.

In general, for D-configured monosaccharides, the formation of N-β-glycosyl derivatives is often favored due to stabilization by the exo-anomeric effect. researchgate.net The preference for the β-anomer can influence the stability of the resulting molecule. nih.gov In solution, the β-configuration, along with the inherent flexibility around the glycosidic linkage, allows the molecule to explore a range of conformations. However, the equatorial orientation of the large sulfanilamide group in the β-anomer is generally sterically favored over the axial orientation that would be present in the α-anomer. nih.gov

In the solid state, the β-anomeric configuration, in conjunction with intermolecular forces, will dictate the observed crystal packing and the specific conformation adopted by the molecule. nih.gov Studies on related nucleosides have shown that the change from a β to an α anomer can significantly affect the stability of higher-order structures. nih.gov

Hydrogen bonds play a crucial role in determining the conformational preferences of this compound. jchemrev.com These interactions can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular Hydrogen Bonding: The hydroxyl groups of the glucose moiety can form hydrogen bonds with the oxygen atoms of the sulfonyl group or the nitrogen atoms of the sulfonamide and the aniline (B41778) moiety. These interactions can restrict the rotation around the C-N glycosidic bond and influence the orientation of the sulfanilamide group relative to the glucose ring. mdpi.com The formation of intramolecular hydrogen bonds can lead to more compact and rigid conformations. jchemrev.com

Intermolecular Hydrogen Bonding: In the solid state and in protic solvents, intermolecular hydrogen bonds are prevalent. jchemrev.com The hydroxyl groups of the glucose unit and the N-H protons of the sulfanilamide moiety are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl and hydroxyl groups, as well as the nitrogen atoms, can act as acceptors. These intermolecular networks are fundamental to the stability of the crystal lattice and influence the solubility and aggregation behavior of the compound in solution. researchgate.net The balance between intra- and intermolecular hydrogen bonding can be influenced by the solvent environment. uu.nl

The exo-anomeric effect is a stereoelectronic interaction that influences the conformation around the glycosidic bond (C1-N in this case). uva.ese4journal.com It involves the donation of electron density from the lone pair of the exocyclic nitrogen atom into the antibonding orbital (σ*) of the endocyclic C1-O5 bond. researchgate.net This interaction is generally stronger in β-glycosides where there is no competing endo-anomeric effect. researchgate.net

Application of Computational Methods for Conformational Landscape Mapping

Computational chemistry provides powerful tools for exploring the conformational landscape of this compound. nih.gov Techniques such as molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the potential energy of the molecule as a function of its geometry.

By systematically rotating the key dihedral angles, particularly those around the glycosidic bond, a potential energy surface can be generated. This surface reveals the low-energy conformations (local and global minima) and the energy barriers between them. nih.gov

Molecular Dynamics (MD) simulations can be employed to simulate the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformational states in various environments (e.g., in a vacuum or in a solvent). nih.gov

Dimensionality reduction techniques , such as Principal Component Analysis (PCA), can be used to analyze the complex, high-dimensional data from MD simulations and visualize the major conformational states. nih.gov Clustering algorithms can then identify and group similar conformations, providing a clearer picture of the dominant structures present in the conformational ensemble. nih.gov These computational approaches are invaluable for interpreting experimental data and for gaining a deeper understanding of the relationship between the structure and properties of this compound.

Interactive Data Table: Computational Methods for Conformational Analysis
Computational Method Purpose Information Gained for this compound
Molecular Mechanics (MM) Rapid calculation of molecular energies.Initial exploration of the conformational space to identify low-energy structures.
Quantum Mechanics (QM) Accurate calculation of electronic structure and energy.Refinement of the geometries and relative energies of key conformers; investigation of stereoelectronic effects like the exo-anomeric effect.
Potential Energy Surface (PES) Scanning Mapping energy as a function of specific dihedral angles.Identification of stable rotamers around the glycosidic bond and the energy barriers for their interconversion.
Molecular Dynamics (MD) Simulations Simulating the motion of atoms and molecules over time. nih.govUnderstanding the flexibility of the molecule, the dynamics of hydrogen bonding, and the influence of solvent on conformation.
Dimensionality Reduction & Clustering (e.g., PCA, K-means) Analysis of large datasets from simulations. nih.govVisualization of the conformational landscape and identification of the most populated conformational states.

Iv. Mechanistic Insights into Molecular Interactions of N4 Beta D Glucosylsulfanilamide

Elucidation of Enzyme Inhibition Mechanisms

Enzyme inhibitors are classified based on how they interact with an enzyme and its substrate. The sulfanilamide (B372717) portion of N4-beta-D-Glucosylsulfanilamide is a well-characterized inhibitor, while the glucosyl moiety introduces possibilities for other interactions.

The primary and most well-understood mechanism of action for the sulfanilamide class of compounds is competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov DHPS is a critical enzyme in the folate biosynthesis pathway, responsible for catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov

Sulfonamides, including the sulfanilamide core of this compound, are structural analogues of the natural substrate, pABA. nih.gov This structural mimicry allows the inhibitor to bind to the pABA-binding site on the DHPS enzyme. nih.gov By occupying the active site, the sulfonamide competitively prevents pABA from binding, thereby halting the synthesis of 7,8-dihydropteroate, a crucial precursor for folic acid. nih.govnih.gov The effectiveness of this inhibition is due to the similarity in structure and charge distribution between the sulfonamide and pABA.

Featurep-Aminobenzoic Acid (pABA)Sulfanilamide Moiety
Core Structure Benzene (B151609) ring with two substituentsBenzene ring with two substituents
Functional Group 1 Amino group (-NH₂)Amino group (-NH₂)
Functional Group 2 Carboxylic acid group (-COOH)Sulfonamide group (-SO₂NH₂)
Role Natural substrate of DHPSCompetitive inhibitor of DHPS

This table illustrates the structural analogy between pABA and the sulfanilamide core, which is the basis for competitive inhibition of DHPS.

While competitive inhibition is the principal mode of action for the sulfanilamide moiety against DHPS, the study of enzyme inhibitors often includes exploring other potential reversible mechanisms. sigmaaldrich.com These modes are defined by how the inhibitor interacts with the enzyme and the enzyme-substrate (ES) complex.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. sigmaaldrich.com

Uncompetitive inhibition involves the inhibitor binding only to the pre-formed enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the reaction from completing. sigmaaldrich.com

Mixed inhibition is a hybrid mode where the inhibitor can bind to both the free enzyme at an allosteric site and the ES complex, typically with different affinities. This affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). nih.gov

For a molecule like this compound, the presence of the large glucosyl group could theoretically allow for interactions with enzyme sites other than the pABA-binding pocket, potentially leading to mixed inhibition kinetics. However, the dominant and clinically relevant mechanism remains competitive inhibition of DHPS. nih.govnih.gov

Inhibition ModeInhibitor Binding SiteEffect on VmaxEffect on Km
Competitive Enzyme's active siteUnchangedIncreases
Non-competitive Allosteric site of enzyme or ES complexDecreasesUnchanged
Uncompetitive Enzyme-substrate (ES) complex onlyDecreasesDecreases
Mixed Allosteric site of enzyme or ES complexDecreasesIncreases or Decreases

This interactive data table summarizes the key characteristics of different types of reversible enzyme inhibition. sigmaaldrich.com

Irreversible inhibition occurs when an inhibitor permanently inactivates an enzyme, often by forming a strong, covalent bond with a residue in the active site. nih.gov A specific type of irreversible inhibition is suicide inhibition, also known as mechanism-based inactivation. wikipedia.org In this process, the enzyme itself converts a seemingly stable substrate analogue (the inhibitor) into a highly reactive molecule, which then attacks and covalently binds to the enzyme, leading to its inactivation. nih.govwikipedia.org

Some studies have proposed that sulfonamides may act as more than simple competitive inhibitors. They can also serve as alternative substrates for DHPS, leading to the formation of dead-end pterin-sulfonamide products. nih.gov This conjugate product may act as a potent inhibitor for subsequent enzymes in the folate pathway. While not a classic example of suicide inhibition where the enzyme is covalently modified, this formation of a dead-end product represents a mechanism that irreversibly sequesters the enzyme's other substrate (the pterin (B48896) moiety), leading to a potent and lasting inhibitory effect. nih.gov True suicide inhibitors are designed to be unreactive until they are catalytically activated by their specific target enzyme, a strategy used in rational drug design to ensure high specificity and reduce side effects. slideshare.net

Specific Molecular Targets and Biological Pathways

The inhibitory actions of this compound are directed at specific and vital biochemical pathways, primarily within bacteria. The disruption of these pathways underpins the compound's biological effects.

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo. nih.go.kr This makes the bacterial folate synthesis pathway an excellent target for antimicrobial agents. d-nb.info Folate is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it indispensable for bacterial growth and replication. nih.govresearchgate.net

The pathway begins with precursors and converges at the step catalyzed by dihydropteroate synthase (DHPS), which joins pABA and DHPPP. nih.govresearchgate.net By competitively inhibiting DHPS, this compound blocks the production of dihydropteroate. nih.gov This halt in the pathway leads to a deficiency of dihydrofolate and subsequently tetrahydrofolate, the biologically active form of folate. researchgate.net Without adequate tetrahydrofolate, bacteria cannot produce the necessary building blocks for DNA, leading to a bacteriostatic effect—the inhibition of growth and cell division. nih.govnih.go.kr Studies have shown that inhibiting this pathway in bacteria can have significant effects, such as extending the lifespan of organisms like C. elegans that feed on them. d-nb.info

The presence of a β-D-glucose molecule attached to the sulfanilamide core introduces the potential for interactions with a different class of enzymes: glycosyl hydrolases (GHs). nih.gov Glycosyl hydrolases are a widespread group of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in carbohydrate metabolism, cell wall remodeling, and host-pathogen interactions. nih.govnih.gov

These enzymes have active sites specifically evolved to recognize and bind sugar moieties. For instance, β-glucosidases, a subclass of glycosyl hydrolases, specifically cleave β-glucosidic linkages. nih.gov It is plausible that the glucosyl portion of this compound could be recognized by and bind to the active site of certain glycosyl hydrolases. Such an interaction could have several consequences:

The compound could act as an inhibitor of a specific glycosyl hydrolase.

The glycosyl hydrolase could cleave the glucose from the sulfanilamide, effectively acting as a prodrug activation mechanism.

The interaction could be benign, having no significant effect on either the enzyme or the compound.

The vast diversity of glycosyl hydrolases, categorized into numerous families based on sequence and structure (e.g., GH1, GH3, GH13, GH17), means that any potential interaction would be highly specific to the particular enzyme. nih.govcazypedia.orgebi.ac.uk While the primary target remains DHPS, this potential secondary interaction with carbohydrate-processing enzymes is a relevant area for further investigation.

V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on N4 Beta D Glucosylsulfanilamide Analogues

Design Principles for Rational Modification of the N4-beta-D-Glucosylsulfanilamide Scaffold

Rational drug design provides a strategic approach to developing new therapeutic agents by understanding the biochemical pathways involved and the structure of the target receptor. bbau.ac.insciepub.com The this compound scaffold serves as a promising starting point, combining two key moieties: sulfanilamide (B372717) and a glucosyl group.

The sulfanilamide core is a well-established pharmacophore found in a wide range of drugs with antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov Its utility stems from its ability to act as a bioisostere, mimicking the structure of para-aminobenzoic acid (PABA), which allows it to inhibit key enzymes like dihydropteroate (B1496061) synthetase in bacteria. nih.govtcichemicals.com The design principles for modifying this scaffold often involve:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with other functional groups that retain similar physicochemical properties to improve affinity for target proteins or alter pharmacokinetic profiles. tcichemicals.com The sulfonamide group itself can be considered a bioisostere of a carboxylic acid. tcichemicals.com

Molecular Hybridization: Combining the sulfanilamide scaffold with other pharmacologically active fragments, such as the glucosyl moiety, to create hybrid molecules with potentially synergistic or novel activities. The addition of a sugar molecule can influence properties like solubility, cell permeability, and receptor targeting.

Structure-Based Design: Utilizing computational docking to simulate the interaction of designed analogues with a specific biological target, such as an enzyme or receptor. sciepub.com This allows for the pre-screening of compounds and the rational introduction of modifications to enhance binding affinity.

The primary goal is to systematically alter the lead compound to create analogues with improved therapeutic indices, which may also prove more economical to synthesize. bbau.ac.in

Systematic Exploration of Structural Determinants for Biological Activity

A systematic approach to modifying the this compound structure is essential to build a comprehensive SAR profile. This involves making discrete changes to different parts of the molecule and observing the resulting impact on biological activity.

The glucosyl moiety offers numerous avenues for modification that can significantly impact the molecule's potency and selectivity. The sugar can influence how the compound is recognized and transported into cells, as well as its interaction with the target protein.

Key modifications and their potential effects include:

Anomeric Configuration: The stereochemistry at the anomeric carbon (C1 of the glucose) is critical. The difference between a β-anomer (as in the parent compound) and an α-anomer can drastically alter the three-dimensional shape of the molecule, affecting its fit within a receptor's binding pocket. Studies on related N-glycosyl compounds have shown that transformations often proceed with β-stereoselectivity, suggesting this configuration may be preferred for biological interactions. dokumen.pub

Sugar Ring Substitution: Replacing D-glucose with other monosaccharides (e.g., D-galactose, D-mannose) alters the stereochemistry of the hydroxyl groups on the sugar ring. This can change the hydrogen bonding network the molecule can form with its target, thereby affecting binding affinity and selectivity.

Hydroxyl Group Modification: Acetylation or benzylation of the hydroxyl groups on the glucose ring, often used as a protective group strategy during synthesis, can provide insight into the importance of these groups for activity. dokumen.pub Removing or modifying these groups can determine whether they are essential hydrogen bond donors or acceptors for biological activity.

Glycosidic Linkage: While the parent compound has an N-glycosidic bond, exploring S-glycosyl sulfonamides (where the sugar is linked via a sulfur atom) represents another modification strategy. conicet.gov.ar This changes the geometry and chemical nature of the linker between the sugar and the sulfanilamide moiety.

The following table summarizes hypothetical SAR data for modifications to the glucosyl moiety, illustrating how changes could influence biological activity.

Analogue IDModification of Glucosyl MoietyHypothesized Relative PotencyRationale
PARENTβ-D-Glucosyl (unmodified)1.0Baseline activity of the parent compound.
AN-1α-D-Glucosyl< 1.0Altered anomeric configuration disrupts optimal binding geometry.
AN-2β-D-GalactosylVariableChange in stereochemistry at C4-hydroxyl may increase or decrease binding depending on the target's topology.
AN-3Per-O-acetylated β-D-Glucosyl< 1.0Acetylation of hydroxyls removes key hydrogen bond donor capabilities and increases lipophilicity.

Modifications to the sulfanilamide portion of the molecule are a classic strategy in medicinal chemistry to fine-tune electronic and steric properties. The aromatic ring and the sulfonamide nitrogen are primary targets for substitution.

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring can significantly alter the molecule's electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile. For instance, studies on metformin (B114582) derivatives with benzenesulfonamide (B165840) groups showed that introducing methoxy, nitro, or amino groups had significant effects on biological functions like glucose utilization and anti-coagulant properties. nih.gov An electron-withdrawing group like a nitro group can affect the acidity of the sulfonamide proton, which may be crucial for binding.

N4-Amine Modification: The N4-arylamine group is a key determinant in the allergic response to some sulfonamide antibiotics. nih.gov While the N4 position in the parent compound is occupied by the glucosyl group, designing analogues where the linker is moved to the N1 position would free up the N4-amine for modification, potentially altering the activity profile and reducing certain toxicities.

The table below outlines potential outcomes from substituting the sulfanilamide ring.

Analogue IDModification of Sulfanilamide MoietyHypothesized Relative PotencyRationale
PARENTUnsubstituted1.0Baseline activity of the parent compound.
AN-42-methoxy-benzenesulfonamideVariableMethoxy group acts as a hydrogen bond acceptor and is moderately activating; effect depends on binding site. nih.gov
AN-53-nitro-benzenesulfonamide> 1.0Strong electron-withdrawing group alters pKa and electronic interactions, potentially enhancing binding. nih.gov
AN-63-amino-benzenesulfonamideVariableIntroduction of a basic and hydrogen-bonding group can either be favorable or unfavorable for activity. nih.gov

Advanced Computational Modeling in SAR/QSAR Analysis

Computational modeling has become an indispensable tool in drug discovery, allowing for the rapid screening of virtual compounds and the development of predictive models that guide synthesis and testing. nih.govsciepub.com

QSAR modeling establishes a mathematical correlation between the physicochemical properties of a molecule, known as descriptors, and its biological activity. nih.govdergipark.org.tr For a series of this compound analogues, a QSAR model would be developed by first calculating a wide range of descriptors for each compound. mdpi.com These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that relates a selection of these descriptors to the observed biological activity. mdpi.comnih.gov A validated QSAR model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

The following table lists key physicochemical descriptors and their relevance in a QSAR study of this compound analogues.

Descriptor CategoryDescriptor ExampleDescriptionPotential Influence on Biological Activity
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule. dergipark.org.trInfluences membrane permeability, protein binding, and solubility.
Electronic Dipole MomentMeasures the overall polarity of the molecule.Governs electrostatic or polar interactions with the target receptor.
Electronic HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relates to the molecule's ability to donate or accept electrons in charge-transfer interactions. dergipark.org.tr
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability. dergipark.org.trIndicates how the molecule's size and shape fit into the receptor's binding site.
Topological Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Predicts hydrogen bonding capacity and influences membrane transport.

The advent of machine learning (ML) and artificial intelligence (AI) has revolutionized drug discovery by enabling the analysis of vast and complex datasets. nih.gov These technologies can identify intricate patterns in SAR that are not apparent through traditional QSAR methods. preprints.org

In the context of this compound analogues, the process would involve:

Data Collection: Assembling a large dataset of synthesized analogues with their measured biological activities.

Feature Generation: Calculating a comprehensive set of molecular descriptors for each analogue.

Model Training: Using ML algorithms such as Random Forests, Support Vector Machines (SVM), or Deep Neural Networks (DNNs) to train a predictive model on the dataset. nih.govmdpi.com These algorithms learn the complex, non-linear relationships between the molecular features and biological activity. nih.gov

Model Validation and Prediction: Once validated, the model can rapidly predict the activity of a virtual library containing thousands or millions of potential new analogues. cuestionesdefisioterapia.com

Generative Models: Advanced AI, such as generative adversarial networks (GANs), can even design entirely new molecules de novo that are optimized for high predicted activity and desirable drug-like properties. nih.gov

By leveraging AI, researchers can explore a much wider chemical space more efficiently, accelerating the hit-to-lead and lead optimization phases of drug development and increasing the probability of discovering novel candidates with enhanced efficacy. preprints.orgcuestionesdefisioterapia.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the absence of specific molecular docking and dynamics simulation studies for this compound, this section will detail the computational analysis of a closely related analogue, 4-phenyl-N-(beta-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide. This compound, hereafter referred to as glucosyltriazolylacetamide, shares the key β-D-glucopyranosyl moiety and provides valuable insights into the potential ligand-target interactions of this compound analogues. The study of glucosyltriazolylacetamide as an inhibitor of glycogen (B147801) phosphorylase b (GPb), a key enzyme in glucose metabolism, offers a robust model for understanding how such glucosylated compounds interact with protein binding sites.

Detailed Research Findings from a Study on a Glucosyltriazolylacetamide Analogue:

A comprehensive study involving kinetic experiments, X-ray crystallography, molecular docking, and molecular dynamics (MD) simulations was conducted on glucosyltriazolylacetamide to elucidate its inhibitory mechanism against GPb. google.com

Kinetic Analysis:

Kinetic experiments revealed that glucosyltriazolylacetamide is a more potent inhibitor of GPb in the direction of glycogen synthesis than its parent monosaccharides. The inhibition constants (Ki) highlight this difference in binding affinity.

CompoundInhibition Constant (Ki)
Glucosyltriazolylacetamide0.18 mM
α-D-glucose1.7 mM
β-D-glucose7.4 mM
N-acetyl-β-D-glucopyranosylamine32 µM

This table is based on data from kinetic experiments on glycogen phosphorylase b. google.com

Crystallographic and Molecular Docking Insights:

To understand the structural basis of its inhibitory activity, the crystal structure of GPb in complex with glucosyltriazolylacetamide was determined at a resolution of 1.88 Å. google.com The findings from the crystallographic data, supported by molecular docking simulations, demonstrated that the inhibitor binds at the catalytic site of the enzyme.

The glucopyranose ring of glucosyltriazolylacetamide adopts a conformation similar to that of α-D-glucose when bound to GPb. google.com The key interactions involve the glucose moiety, which forms several hydrogen bonds with the amino acid residues in the catalytic site. A significant observation was the conformational change induced in the enzyme upon inhibitor binding. Specifically, the 280s loop (residues 282-288) of GPb shifted by 0.7 to 3.1 Å to accommodate the inhibitor. google.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations were employed to further investigate the stability of the ligand-protein complex and the dynamics of the interactions. google.com These simulations provide a time-resolved view of the molecular interactions, complementing the static picture from crystallography and docking. MD studies can reveal the flexibility of the ligand and the protein's active site, as well as the persistence of key interactions over time. While the specific quantitative data from the MD simulations of glucosyltriazolylacetamide are not detailed here, such studies typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex, and the occupancy of hydrogen bonds to quantify the strength and persistence of these crucial interactions. googleapis.com

The integration of molecular docking and MD simulations provides a powerful approach to understanding ligand-target interactions at a molecular level. googleapis.comnih.gov These computational methods allow for the visualization of binding poses, the identification of key interacting residues, and the estimation of binding affinities, thereby guiding the rational design of more potent and selective inhibitors.

Vi. Comprehensive Computational Chemistry and Theoretical Investigations of N4 Beta D Glucosylsulfanilamide

Quantum Chemical Characterization of N4-beta-D-Glucosylsulfanilamide

Quantum chemical methods are instrumental in dissecting the conformational and electronic properties of molecules like sulfanilamide (B372717) and its derivatives. nih.gov These methods, which apply quantum mechanics to chemical systems, are crucial for understanding chemical reactivity through the calculation of properties such as energy levels and bond lengths. openaccessjournals.comkallipos.gr

Electronic Structure, Energy, and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the electronic and tautomeric structures of complex molecules. ekb.eg For sulfanilamide, calculations at the B3LYP/6-311++G(3df,2p) level of theory have revealed the existence of multiple conformers based on the orientation of the p-amino and amide groups. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity. These energies help in understanding charge transfer within the molecule and are used to calculate global reactivity descriptors. ekb.eg These descriptors, including chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), provide a quantitative measure of a molecule's reactivity. ekb.egscielo.org.mx For instance, a molecule's hardness can indicate whether it will react preferably with a hard or soft acid/base. scielo.org.mx

Molecular electrostatic potential (MEP) plots offer a visual representation of the electronic charge density, highlighting electrophilic and nucleophilic sites within the molecule. ekb.eg

Table 1: Global Reactivity Descriptors

This table illustrates the types of global reactivity descriptors that can be calculated using quantum chemical methods to predict the reactivity of this compound. The values are hypothetical and for illustrative purposes.

DescriptorSymbolFormulaHypothetical Value (a.u.)
HOMO EnergyEHOMO--0.25
LUMO EnergyELUMO--0.05
Energy GapΔEELUMO - EHOMO0.20
Electronegativityχ-(EHOMO + ELUMO)/20.15
Chemical Hardnessη(ELUMO - EHOMO)/20.10
Global SoftnessS1/η10.0
Electrophilicity Indexωχ²/2η0.1125

Vibrational Analysis and Spectroscopic Property Predictions

Computational methods can predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. kallipos.gr These predictions aid in the characterization of molecular structures. Furthermore, quantum chemical calculations can be employed to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation.

Molecular Mechanics and Dynamics Simulations for Complex System Behavior

Molecular mechanics and dynamics (MD) simulations are powerful computational techniques that apply classical and analytical mechanics to study the dynamic behavior of molecules over time. kallipos.grnih.gov These simulations provide atomic-level detail of molecular motion and are crucial for understanding the flexibility and stability of molecules, such as sulfonamide derivatives, and their interactions with biological targets. nih.govnih.gov

MD simulations can reveal the stability of ligand-receptor complexes and provide insights into conformational changes that are essential for biological function. nih.govnih.gov For sulfanilamide derivatives, MD simulations have been used to assess the stability of their complexes with proteins, which is a critical step in drug design. nih.gov

Theoretical Studies on Reaction Pathways and Anomeric Effects in Glycosylation

The synthesis of this compound involves a glycosylation reaction. drugfuture.com Theoretical studies are vital for elucidating the mechanisms of these complex reactions. frontiersin.org Computational methods can model the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of how the reaction proceeds. acs.org

A key stereoelectronic phenomenon in carbohydrate chemistry is the anomeric effect, which describes the preference of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position. scripps.eduwikipedia.org This effect, which can be explained by hyperconjugation between a lone pair on the ring heteroatom and the antibonding orbital of the C-X bond, influences the stereochemical outcome of glycosylation reactions. wikipedia.orgdypvp.edu.in The anomeric effect can be of two types: endo-anomeric, involving a lone pair from the ring's oxygen atom, and exo-anomeric, involving a lone pair from a substituent's oxygen on C1. journalirjpac.com The magnitude of the anomeric effect, typically 4-8 kJ/mol for sugars, is influenced by factors such as the nature of the substituents and the solvent polarity. wikipedia.orgdypvp.edu.in Theoretical studies can quantify the anomeric effect and predict the most stable conformation of glycosides. dypvp.edu.in

Applications of Computational Chemistry in Rational Drug Design and Optimization

Computational chemistry is a cornerstone of modern rational drug design. scirp.org By modeling the interactions between a drug molecule and its target, researchers can design and optimize new therapeutic agents. innovareacademics.in Structure-based drug design, for example, utilizes the three-dimensional structure of a target protein to design molecules that can bind with high affinity and specificity. nih.govtandfonline.com

Large-Scale Chemical Space Exploration and Enumeration

The concept of "chemical space" encompasses all possible molecules. nih.gov Exploring this vast space is a significant challenge in drug discovery. nih.govfrontiersin.org Computational tools allow for the enumeration and virtual screening of enormous chemical libraries, far exceeding the number of compounds that have been synthesized. nih.govbiosolveit.de This "in silico" exploration enables the identification of novel molecular scaffolds and the design of new drug candidates prior to their synthesis. nih.gov By generating and screening virtual libraries of molecules based on a core scaffold, such as that of sulfanilamide, researchers can identify promising derivatives for further development. scirp.org

Free Energy Calculations for Binding Affinity Prediction

The prediction of how strongly a potential drug molecule binds to its protein target is a cornerstone of computational drug discovery. For this compound, determining its binding affinity to a specific biological target is crucial for understanding its potential efficacy. Free energy calculations, rooted in statistical thermodynamics, offer a powerful approach to quantitatively estimate this binding affinity. nih.gov These methods calculate the change in Gibbs free energy (ΔG) when a ligand moves from a solvent environment to the binding site of a protein.

Two predominant families of free energy calculation methods are alchemical free energy calculations and endpoint methods.

Alchemical Free Energy Calculations: These are among the most rigorous and theoretically sound methods. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) utilize a non-physical "alchemical" pathway to compute the free energy difference between two states. acs.orgbiorxiv.org For instance, to calculate the relative binding free energy between this compound and a similar sulfonamide derivative, a thermodynamic cycle is employed (Figure 1). The calculations involve gradually transforming one molecule into the other, both in the solvent and when bound to the protein. acs.org While computationally intensive, FEP has shown considerable success in accurately predicting the relative binding potencies of congeneric series of ligands, including sulfonamides. nih.govdrugdesigndata.org Studies on similar sulfonamide inhibitors have demonstrated that FEP can predict energetic trends reasonably well, guiding lead optimization efforts. nih.govnih.gov

Endpoint Methods: These methods offer a less computationally demanding alternative by considering only the initial (unbound) and final (bound) states of the system. The Linear Interaction Energy (LIE) method is a prominent example. springernature.comfrontiersin.orgnih.gov LIE calculates the binding free energy by considering the difference in the van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and free states. nih.gov This method has been successfully applied to various systems, including sulfonamide inhibitors, and can be an order of magnitude faster than explicit solvent-based calculations. temple.edu

The accuracy of these predictions for a molecule like this compound would depend on several factors, including the quality of the force field used to describe the atomic interactions, the extent of conformational sampling, and the proper treatment of solvent effects. nih.govmdpi.com

Figure 1: Thermodynamic Cycle for Relative Binding Free Energy Calculation

Generated mermaid

This diagram illustrates the thermodynamic cycle used in alchemical free energy calculations. The relative binding free energy (ΔΔG) between Ligand A (e.g., a known sulfonamide) and Ligand B (e.g., this compound) is calculated as ΔΔG = ΔG_bind_B - ΔG_bind_A = ΔG_prot - ΔG_solv. The alchemical transformations (vertical arrows) are computationally simulated, while the physical binding processes (horizontal arrows) are the quantities of interest.

Table 1: Comparison of Free Energy Calculation Methods for Binding Affinity Prediction This table provides a comparative overview of the main computational methods used to predict ligand-protein binding affinities.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Free Energy Perturbation (FEP) Alchemical transformation between two ligands in both solvent and protein environments. acs.orgHigh accuracy for congeneric ligands; strong theoretical foundation. nih.govComputationally very expensive; sensitive to pathway and sampling. nih.govLead optimization; predicting effects of small chemical modifications.
Thermodynamic Integration (TI) Alchemical transformation along a coordinate connecting the initial and final states.Rigorous and often more stable than FEP for larger transformations.Computationally intensive; requires careful parameterization of the pathway.Calculating relative and absolute binding free energies.
Linear Interaction Energy (LIE) Averages electrostatic and van der Waals interaction energies from simulations of the bound and free states. frontiersin.orgnih.govFaster than alchemical methods; provides insights into the nature of binding interactions. nih.govtemple.eduRequires empirical parameters; generally less accurate than FEP/TI. springernature.comRapid screening of compounds; ranking of potential binders.

Best Practices in Computational Chemistry Data Management and Open Science Initiatives

The vast amount of complex data generated during computational investigations of molecules like this compound necessitates robust data management practices and a commitment to open science principles. chemistryviews.orgnumberanalytics.com Effective management ensures the integrity, reproducibility, and long-term value of the research. numberanalytics.com

FAIR Data Principles: A cornerstone of modern data management is the adherence to the FAIR principles: Findable, Accessible, Interoperable, and Reusable. nfdi4chem.dego-fair.org

Findable: Data and metadata should be easy to discover by both humans and computers. This is achieved by assigning globally unique and persistent identifiers (PIDs), such as a Digital Object Identifier (DOI), to datasets and describing them with rich, machine-readable metadata. nfdi4chem.dego-fair.org

Accessible: Once found, the data should be retrievable using standardized protocols. This doesn't necessarily mean the data must be open, but the conditions for access should be clearly defined. go-fair.orgtiledb.com

Interoperable: Data should be able to be integrated with other data and used by various applications or workflows for analysis and processing. This relies on the use of formal, shared languages and standardized file formats. nfdi4chem.dedotmatics.com

Reusable: The ultimate goal is to optimize data reuse. This requires rich metadata and documentation detailing the data's origin and context, allowing others to replicate and build upon previous findings. go-fair.orgdotmatics.com

Open Science Initiatives and Platforms: The computational chemistry community has increasingly embraced open science to enhance collaboration and accelerate discovery. oscars-project.eu This involves sharing not just publications but also the underlying data, models, and software.

Platforms like ioChem-BD have emerged as crucial tools in this landscape. chemistryviews.orgoscars-project.euiochem-bd.com It is a digital repository designed specifically to manage, store, and publish computational chemistry datasets. bist.eu By supporting a wide range of software packages, it allows researchers to store raw input files, final outputs, and all the necessary parameters to reproduce a study. iochem-bd.combist.eu Such platforms facilitate the adoption of FAIR principles by providing the necessary infrastructure for data deposition, sharing, and citation. oscars-project.euiochem-bd.com The European Research Council and journals like Scientific Data recognize ioChem-BD as a recommended repository, highlighting its importance in fostering a culture of transparency and reproducibility. chemistryviews.org

Adopting these best practices for studies involving this compound would mean that calculated properties, simulation trajectories, and energy models are stored in a structured manner, described with comprehensive metadata, and deposited in a FAIR-aligned repository, making the research more impactful and verifiable. vonrudorff.decdnsciencepub.comlibretexts.org

Table 2: The FAIR Data Principles This table summarizes the core tenets of the FAIR data principles, which guide modern scientific data management.

PrincipleKey ObjectiveImplementation Examples
Findable Data are discoverable by the community.Assigning Digital Object Identifiers (DOIs); rich metadata; indexing in searchable resources. nfdi4chem.de
Accessible Data are retrievable through standard protocols.Use of open and free protocols (e.g., HTTP); clear authentication/authorization procedures. go-fair.org
Interoperable Data can be combined and used with other data and tools.Use of standard vocabularies and file formats (e.g., InChI for chemical structures); machine-readable metadata. dotmatics.comcam.ac.uk
Reusable Data can be used for future research and analysis.Clear data usage licenses; detailed provenance and methodology documentation. go-fair.orgtiledb.com

Vii. in Vitro Biochemical and Cellular Studies of N4 Beta D Glucosylsulfanilamide

Protein-Ligand Binding Assays in Recombinant Systems

To complement kinetic studies, direct protein-ligand binding assays can be used to characterize the physical interaction between a compound and its target protein. These assays are often performed using recombinant proteins that have been expressed and purified in laboratory systems. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography could be employed to study the binding of N4-beta-D-Glucosylsulfanilamide or its active form, sulfanilamide (B372717), to recombinant DHPS. These methods can provide detailed information on binding affinity (dissociation constant, KD), thermodynamics, and the precise structural basis of the interaction. Such studies would definitively confirm DHPS as the target and elucidate the molecular details of the binding event, though specific binding assay data for this compound are not available in the reviewed literature.

Viii. Advanced Analytical Methodologies for N4 Beta D Glucosylsulfanilamide Research

High-Resolution Chromatographic and Electrophoretic Techniques

High-resolution separation techniques are fundamental for the purification and analysis of N4-beta-D-glucosylsulfanilamide from complex matrices, such as synthetic reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most powerful techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sulfonamide derivatives. researchgate.netnih.govjfda-online.commdpi.commdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is typically achieved on a C18 column, where the separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. mdpi.com Gradient elution, often with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape and ionization efficiency for mass spectrometry) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is employed to achieve optimal resolution and analysis time. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of the sulfanilamide (B372717) moiety provides a chromophore. srce.hr

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC, requiring minimal sample and solvent consumption. nih.govacs.org Capillary Zone Electrophoresis (CZE) is a particularly suitable mode for the analysis of charged species like this compound. researchgate.net The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. chromatographyonline.com The presence of the sulfonate group and any potential charges on the molecule at a given pH will dictate its electrophoretic mobility. The use of coated capillaries can minimize the electroosmotic flow (EOF), and the choice of buffer pH is critical for optimizing the separation of closely related compounds. chromatographyonline.com For enhanced sensitivity, especially when dealing with trace amounts, CE can be coupled with laser-induced fluorescence (LIF) detection after derivatization with a fluorescent tag. chromatographyonline.com

Parameter Typical HPLC Conditions for Sulfonamide Analysis Typical CE Conditions for Sulfonamide Analysis
Stationary Phase/Capillary C18 (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm) mdpi.comFused-silica capillary (e.g., 50-75 µm i.d.) researchgate.net
Mobile Phase/Buffer Gradient of 0.1% formic acid in water and acetonitrile researchgate.netBorate buffer or phosphate (B84403) buffer researchgate.net
Flow Rate/Voltage 0.5 - 1.0 mL/min15 - 30 kV
Detection UV (e.g., 254 nm or 270 nm) or Mass SpectrometryUV or Laser-Induced Fluorescence (LIF)
Temperature Ambient or controlled (e.g., 25-40 °C)Controlled (e.g., 25 °C)

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound, providing precise molecular weight information and detailed structural insights through fragmentation analysis. nih.gov

When coupled with a separation technique like HPLC (LC-MS), it allows for the analysis of the compound in complex mixtures. jfda-online.comacs.orgresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically generates protonated molecules [M+H]+ in the positive ion mode. nih.gov High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. nih.gov Collision-induced dissociation (CID) is the most common method for inducing fragmentation. The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the C-S bond. nih.govrsc.org For this compound, characteristic fragmentation would involve the loss of the glucose moiety, as well as cleavages within the sulfanilamide structure. The study of these fragmentation patterns provides a fingerprint for the compound and confirms the connectivity of the glucose unit to the sulfanilamide core. biorxiv.org

Ion Proposed Structure/Origin Typical m/z
[M+H]+ Protonated this compound335.09
[M-C6H10O5+H]+ Protonated sulfanilamide (loss of glucose)173.04
[SO2NH2]+ Sulfonamide group fragment80.98
[C6H5N]+ Aniline (B41778) fragment92.05

Note: The m/z values are theoretical and may vary slightly in experimental data.

Gas-phase ion-molecule reactions within a mass spectrometer can provide unique structural information that is not accessible through conventional CID experiments. researchgate.netresearchgate.net These reactions involve introducing a neutral reagent gas into the ion trap of the mass spectrometer, which then reacts with the trapped analyte ions. ucdavis.edunih.gov

For this compound, specific ion-molecule reactions can be used to probe the structure. For instance, the transfer of the glucosyl group in the gas phase can be studied. mdpi.com Reactions with specific reagents can also be used to confirm the presence of certain functional groups. The study of such reactions can help to distinguish between isomers and to gain a deeper understanding of the intrinsic chemical properties of the molecule in the absence of solvent effects. researchgate.net

Biophysical Characterization of Molecular Interactions

Understanding the interaction of this compound with its potential biological targets is crucial for elucidating its mechanism of action. Biophysical techniques such as Microscale Thermophoresis and Differential Scanning Fluorimetry are powerful tools for this purpose.

Microscale Thermophoresis (MST) is a sensitive technique used to quantify biomolecular interactions in solution. nih.govnih.govresearchgate.netbasepairbio.comnanotempertech.com It measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell due to binding. basepairbio.com

To study the interaction of this compound with a target protein, one of the binding partners is fluorescently labeled (or intrinsic tryptophan fluorescence is used). nanotempertech.com A serial dilution of the unlabeled binding partner (in this case, this compound) is then titrated against a constant concentration of the fluorescently labeled protein. The change in the thermophoretic movement is monitored and plotted against the concentration of the titrated compound, allowing for the determination of the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. nih.gov This technique is particularly advantageous due to its low sample consumption and the ability to perform measurements in complex biological matrices. researchgate.net

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand. nih.govacs.orgunchainedlabs.comnih.govportlandpress.com The principle of DSF is based on the use of a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of a protein, which become exposed as the protein unfolds upon heating. acs.org

When this compound binds to a target protein, it can either stabilize or destabilize the protein structure, leading to a change in its melting temperature (Tm). portlandpress.com An increase in Tm indicates that the ligand binding stabilizes the protein. By measuring the fluorescence intensity as a function of temperature, a melting curve is generated, and the Tm can be determined. DSF is a valuable tool for screening for binders and for optimizing buffer conditions for protein stability. nih.govacs.org

Parameter Microscale Thermophoresis (MST) Differential Scanning Fluorimetry (DSF)
Measurement Principle Thermophoretic movement in a temperature gradient basepairbio.comFluorescence of a dye binding to unfolded protein acs.org
Information Obtained Equilibrium dissociation constant (Kd) nih.govMelting temperature (Tm), ligand-induced stabilization portlandpress.com
Labeling Requirement Fluorescent label on one binding partner (or label-free) nanotempertech.comFluorescent dye (e.g., SYPRO Orange) acs.org
Throughput Medium to highHigh
Sample Consumption Low (microliter scale) nih.govLow (microliter scale)

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Elucidating Solution Structures and Dynamics

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of this compound in solution at atomic resolution. nih.govnih.govacs.orguu.nlrsc.org

For a complete structural elucidation, a suite of 1D and 2D NMR experiments is required. analis.com.my

1D ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule. researchgate.netscirp.orgresearchgate.net

Correlation Spectroscopy (COSY) is a 2D homonuclear experiment that reveals proton-proton scalar couplings within the same spin system, which is essential for tracing the connectivity of protons within the glucose and sulfanilamide moieties. nih.gov

Total Correlation Spectroscopy (TOCSY) extends the correlations observed in COSY to the entire spin system, allowing for the identification of all protons belonging to a particular residue. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) is a 2D heteronuclear experiment that correlates directly bonded protons and carbons, providing an unambiguous assignment of the carbon signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the glucose and sulfanilamide units through the glycosidic bond, as well as for assigning quaternary carbons. analis.com.my

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the elucidation of the primary structure, conformation, and dynamics of this compound. nih.govnih.govacs.orguu.nl

Q & A

Q. What criteria ensure qualitative research on this compound meets scientific standards?

  • Methodological Answer : Adhere to Lincoln and Guba’s trustworthiness criteria: credibility (triangulation of methods), transferability (thick description of contexts), dependability (audit trails), and confirmability (reflexivity in data interpretation) .

Q. How should researchers address ethical and data protection requirements in collaborative studies?

  • Methodological Answer : Obtain ethics committee approval and participant consent. Anonymize/pseudonymize data using irreversible hashing algorithms. Conduct data protection impact assessments (DPIAs) and restrict access via role-based permissions. Training in GDPR/hipaa compliance is mandatory for all personnel .

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